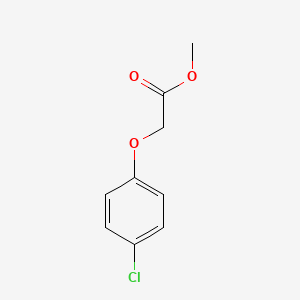

Methyl 2-(4-chlorophenoxy)acetate

Vue d'ensemble

Description

Methyl 2-(4-chlorophenoxy)acetate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chlorophenyl group attached to an acetate moiety. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chlorophenoxy)acetate can be synthesized through the esterification of 4-chlorophenoxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve a high yield of the ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products

Oxidation: 4-chlorophenoxyacetic acid.

Reduction: 4-chlorophenoxyethanol.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Development

Methyl 2-(4-chlorophenoxy)acetate is a significant precursor in the synthesis of herbicides, particularly those targeting broadleaf weeds. It is structurally related to MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely utilized herbicide that mimics plant growth hormones (auxins). This mimicry induces uncontrolled growth in susceptible plants, leading to their death. The selective nature of these compounds allows for effective weed management in crops such as cereals and pastures, making them essential in modern agricultural practices .

Research on Environmental Impact

Current studies are focusing on the environmental impact of herbicides derived from this compound. Research indicates that while these compounds are effective in controlling weeds, they can also interact with metal ions in the soil, potentially increasing their bioavailability and affecting soil health and ecosystem dynamics .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of 3-(2-(4-chlorophenoxy)phenyl)-1-methyl-2,4-dione, which is an important intermediate for the synthesis of asenapine, an atypical antipsychotic medication. The synthetic routes involving this compound are characterized by their efficiency and cost-effectiveness, making them suitable for large-scale production .

Chemical Synthesis

Synthetic Routes

The compound is used as a building block in organic synthesis due to its functional groups that can participate in various chemical reactions. For example, it can undergo acylation reactions to form more complex molecules. The versatility of this compound in synthetic chemistry enhances its value in developing new materials and compounds .

Case Studies

Mécanisme D'action

The mechanism of action of methyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound’s effects are mediated through the auxin signaling pathway, which regulates various aspects of plant growth and development.

Comparaison Avec Des Composés Similaires

Methyl 2-(4-chlorophenoxy)acetate is similar to other phenoxyacetic acid derivatives, such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different substitution patterns on the phenyl ring.

Methyl 4-chlorophenoxyacetate: A closely related compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

Methyl 2-(4-chlorophenoxy)acetate is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and implications for further research.

Chemical Structure and Properties

Molecular Formula : C₉H₉ClO₃

Molecular Weight : 200.62 g/mol

CAS Number : 4841-22-9

The compound features a chlorophenoxy group, which is known to enhance its interaction with biological membranes. This structural characteristic is crucial for its biological activity, influencing its potential therapeutic applications as well as its toxicity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. The following sections detail the key areas of research regarding its biological effects.

1. Antimicrobial Activity

Research indicates that the chlorophenoxy group enhances the compound's ability to disrupt bacterial membranes, leading to antimicrobial effects. Studies have shown that derivatives of chlorophenoxy compounds can exhibit significant antibacterial activity against various pathogens, suggesting potential applications in treating infections.

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound and related compounds. For instance, phenoxyacetic acid derivatives have been evaluated for their cytotoxic effects against cancer cell lines, including lung cancer (A549) and other tumor types. These studies often utilize molecular docking techniques to predict binding affinities to cancer-related targets .

3. Toxicological Implications

The compound's toxicity has been documented in various case studies, particularly concerning chlorophenoxy herbicides. For example, intentional self-poisoning incidents involving similar compounds have highlighted severe clinical outcomes, including gastrointestinal distress and potential fatality due to acute poisoning . Understanding these toxicological profiles is essential for assessing the safety of this compound in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound derivatives, researchers found that certain modifications to the chlorophenoxy structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized both in vitro assays and molecular modeling to elucidate the mechanisms behind these effects.

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| This compound | Chlorophenoxy group | Antimicrobial | Enhanced membrane interaction |

| Related Phenoxy Derivative | Varied substitutions | Cytotoxic | Selective targeting of cancer cells |

Case Study 2: Toxicity Assessment

A prospective cohort study analyzed outcomes from patients presenting with symptoms of poisoning from chlorophenoxy herbicides, including this compound. The findings indicated that while most cases exhibited mild symptoms, a subset experienced severe toxicity leading to hospitalization and even fatalities due to cardiorespiratory complications .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Receptor Interaction : The compound can bind to various receptors, influencing cellular signaling pathways related to growth and apoptosis.

Propriétés

IUPAC Name |

methyl 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGZHKYFZSNKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197522 | |

| Record name | Methyl (4-chlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4841-22-9 | |

| Record name | methyl (4-chlorophenoxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004841229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4841-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (4-chlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-chlorophenoxy)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8NSQ7VCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of the triazole-acetate derivative TMCA, synthesized from Methyl 2-(4-chlorophenoxy)acetate, contribute to its corrosion inhibition properties?

A1: The study investigated a triazole-acetate derivative (TMCA) synthesized from this compound. While the specific structure of TMCA wasn't detailed, the research highlighted that the molecule acts as a mixed-type inhibitor for mild steel corrosion in sulfuric acid []. This means TMCA can affect both anodic (metal oxidation) and cathodic (reduction) corrosion reactions. The inhibition likely stems from TMCA's adsorption onto the steel surface, forming a protective layer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.